molecular formula C17H18ClNO B5861325 2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline

2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline

Cat. No. B5861325
M. Wt: 287.8 g/mol
InChI Key: BDAJTBNGNUSCPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a member of the isoindoline family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It is believed that this compound targets specific signaling pathways that are involved in cell growth and survival, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline has several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation, such as topoisomerase II and protein kinase C. Additionally, this compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately, cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline in lab experiments is its high potency and selectivity towards cancer cells. This compound has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline. One potential direction is to investigate the molecular targets and signaling pathways that are involved in the anti-cancer activity of this compound. Additionally, further studies are needed to optimize the synthesis method of this compound to improve its yield and purity. Another potential direction is to explore the potential applications of this compound in other fields of scientific research, such as neurodegenerative diseases and cardiovascular diseases. Overall, the research on 2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline holds great promise for the development of novel cancer therapeutics and other disease treatments.

Synthesis Methods

The synthesis of 2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline involves several steps. The first step is the preparation of 3-chloro-4-methoxyaniline, which is then reacted with 2,3-dimethylsuccinic anhydride to obtain the corresponding isoindoline derivative. The final product is obtained by demethylation of the methoxy group using boron tribromide. This synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)-5,6-dimethyl-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-11-6-13-9-19(10-14(13)7-12(11)2)15-4-5-17(20-3)16(18)8-15/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAJTBNGNUSCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CN(C2)C3=CC(=C(C=C3)OC)Cl)C=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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